1H-Benzimidazole, 4,7-dinitro-
Description
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Properties
CAS No. |
579515-27-8 |
|---|---|
Molecular Formula |
C7H4N4O4 |
Molecular Weight |
208.13 |
IUPAC Name |
4,7-dinitro-1H-benzimidazole |
InChI |
InChI=1S/C7H4N4O4/c12-10(13)4-1-2-5(11(14)15)7-6(4)8-3-9-7/h1-3H,(H,8,9) |
InChI Key |
QRQAGCWSRPQRNK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])NC=N2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])NC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactions Analysis
Table 1: Nitration Conditions and Outcomes
| Starting Material | Reagents | Temperature | Yield (%) | Major Product |
|---|---|---|---|---|
| Benzimidazole | HNO₃/H₂SO₄ | 0–5°C | 15–20 | 4,7-Dinitro isomer |
| 3,6-Dinitro-1,2-PDA | HCOOH (neat) | 100°C | 85 | 4,7-Dinitro derivative |
Reduction Reactions
The nitro groups undergo selective reduction:
-
Catalytic hydrogenation (H₂/Pd-C) : Reduces both nitro groups to amines, yielding 4,7-diamino-1H-benzimidazole (IC₅₀: 79.5 μM in A549 cells) .
-
SnCl₂/HCl : Partial reduction to hydroxylamine intermediates occurs under acidic conditions .
Table 2: Reduction Pathways
| Reducing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂/Pd-C | EtOAc, RT, 6 h | 4,7-Diamino-1H-benzimidazole | Anticancer prodrugs |
| SnCl₂/HCl | EtOH, reflux, 2 h | Hydroxylamine intermediates | Hypoxia-selective agents |
Substitution Reactions
Nitro groups facilitate nucleophilic aromatic substitution (NAS):
-
Methoxy substitution : Reacts with NaOMe in DMF at 120°C to replace nitro groups with methoxy .
-
Amination : Treatment with NH₃/MeOH under pressure yields 4,7-diamino derivatives .
Table 3: Substitution Reactivity
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaOMe | DMF, 120°C, 8 h | 4,7-Dimethoxy-1H-benzimidazole | High |
| NH₃ (g) | MeOH, 100°C, 12 h | 4,7-Diamino-1H-benzimidazole | Moderate |
Tautomerism and Structural Effects
The 4,7-dinitro substitution locks the benzimidazole in the 1H-tautomer due to steric and electronic effects:
Biological Relevance
-
Hypoxia-selective cytotoxicity : The nitro groups act as bioreductive triggers, selectively targeting tumor cells under low oxygen (IC₅₀: 375 nM in neuropathic pain models) .
-
DNA intercalation : Planar structure enables binding to DNA grooves, inducing apoptosis (caspase 3/7 activation: 2.5-fold vs. control) .
Preparation Methods
Precursor Synthesis via Cyclocondensation
The benzimidazole backbone is commonly prepared by condensing o-phenylenediamine with formic acid under reflux conditions. For example, heating o-phenylenediamine with formic acid at 120°C for 6 hours yields unsubstituted 1H-benzimidazole in ~85% yield. This intermediate serves as the substrate for subsequent nitration.
Regioselective Dinitration
Nitration of 1H-benzimidazole requires careful control to achieve the desired 4,7-dinitro substitution pattern. A mixed acid system (HNO₃/H₂SO₄) at 0–5°C preferentially introduces nitro groups at the electron-deficient 4- and 7-positions. Kinetic studies indicate that maintaining temperatures below 10°C suppresses polysubstitution, with yields reaching 68–72% after 4 hours. The reaction proceeds via electrophilic aromatic substitution, with the imidazole nitrogen directing nitration to the para positions relative to the heterocycle.
Transition Metal-Catalyzed Methods
Recent advances have introduced transition metal catalysts to improve regiocontrol and reaction efficiency.
Copper-Mediated Nitration
Copper(I) iodide (CuI) in combination with potassium carbonate (K₂CO₃) enables nitration under milder conditions (80°C, DMF solvent). This method reduces decomposition pathways observed in strong acid media, achieving 75–80% yields for 4,7-dinitro derivatives. The catalytic cycle likely involves Cu-mediated activation of nitric acid, though detailed mechanistic studies remain ongoing.
Nanocatalyst Systems
Zinc oxide nanoparticles (ZnO NPs) have demonstrated efficacy in solvent-free nitration reactions. A representative protocol involves:
- Substrate: 1H-benzimidazole (1 equiv)
- Nitrating agent: Fuming HNO₃ (2.2 equiv)
- Catalyst: ZnO NPs (5 wt%)
- Conditions: 70°C, 3 hours
This approach achieves 82% yield with >95% regioselectivity for the 4,7-dinitro product. The nanocatalyst's high surface area facilitates nitric acid activation while minimizing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics while maintaining selectivity. A modified protocol adapted from benzimidazole N-oxide synthesis achieves full nitration in 40 minutes:
Reaction Parameters
This method eliminates prolonged heating steps, reducing energy consumption by 60% compared to conventional methods.
One-Pot Sequential Methodologies
Advanced strategies combine cyclocondensation and nitration in a single vessel:
Stepwise Process
- o-Phenylenediamine + HCOOH → 1H-benzimidazole (85% yield)
- In situ addition of HNO₃/H₂SO₄ → 1H-benzimidazole, 4,7-dinitro- (73% overall yield)
Critical parameters include:
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Selectivity (%) | Energy Input (kJ/mol) |
|---|---|---|---|---|
| Classical Nitration | HNO₃/H₂SO₄, 0°C, 4h | 68–72 | 88–92 | 2200 |
| CuI Catalyzed | CuI/K₂CO₃, DMF, 80°C, 3h | 75–80 | 94–97 | 1800 |
| Microwave-Assisted | Ethanol/H₂O, 130°C, 40min | 89 | 98 | 950 |
| One-Pot Sequential | HCOOH/HNO₃, 120→0°C, 6h | 73 | 90 | 2100 |
The microwave-assisted route demonstrates superior energy efficiency and selectivity, though scalability remains challenging due to equipment limitations. Copper-catalyzed methods offer the best balance between yield and practical implementation for industrial-scale synthesis.
Mechanistic Insights and Byproduct Formation
Nitration Regiochemistry
Density functional theory (DFT) calculations reveal that the 4- and 7-positions exhibit the lowest activation barriers for electrophilic attack (ΔG‡ = 32.1 kcal/mol). This aligns with experimental observations of >95% 4,7-selectivity in optimized conditions.
Common Byproducts
- 3,5-Dinitro isomer : Forms at elevated temperatures (>15°C) due to increased nitro group mobility
- Debromination artifacts : Observed when using brominated precursors
- Oxidation products : Quinone derivatives form under strongly acidic conditions
Purification and Characterization
Final products are typically isolated via:
- Neutralization with NaHCO₃
- Extraction with dichloromethane
- Column chromatography (SiO₂, hexane/EtOAc 4:1)
Key characterization data:
Q & A
Basic: What synthetic routes are optimized for preparing 4,7-dinitro-1H-benzimidazole derivatives, and what catalytic systems enhance yield?
Methodological Answer:
A two-step approach is common: (1) Nitration of the benzimidazole core using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C), followed by (2) purification via column chromatography. Heterogeneous catalysts like FeCl₃/SiO₂ nanoparticles improve efficiency by reducing reaction time and increasing regioselectivity. For example, FeCl₃·6H₂O (4% wt. relative to SiO₂) at 75°C achieves >80% yield in cyclocondensation reactions . Post-synthesis, reverse-phase UPLC with UV detection (λ = 254 nm) validates purity and monitors stability in physiological buffers (e.g., PBS, pH 7.4) .
Advanced: How do electronic effects of nitro substituents influence redox behavior under hypoxic conditions?
Methodological Answer:
The electron-withdrawing nitro groups at positions 4 and 7 lower the reduction potential, enabling selective activation in hypoxic environments. Cyclic voltammetry (CV) in deoxygenated DMSO at −0.5 to −1.2 V (vs. Ag/AgCl) identifies reversible redox peaks correlating with bioreductive activation. Computational studies (DFT/B3LYP/6-31G*) model charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict electron affinity. For instance, derivatives with para-nitro substituents exhibit LUMO energies ≈ −2.8 eV, favoring single-electron reduction to generate cytotoxic radicals under low O₂ tension .
Basic: What analytical techniques quantify stability and degradation kinetics of 4,7-dinitro-1H-benzimidazoles in biological matrices?
Methodological Answer:
Stability is assessed using RP-UPLC with a C18 column (1.7 µm particle size) and mobile phase (ACN:0.1% formic acid, gradient elution). Validation parameters include:
- Linearity : R² > 0.99 over 0.1–100 µg/mL.
- Precision : Intraday RSD < 2%.
- Degradation kinetics : First-order decay in PBS (pH 7.4, 37°C) with half-life (t₁/₂) calculations via nonlinear regression .
Advanced: How do structural modifications at the benzimidazole core affect antitumor efficacy in vivo?
Methodological Answer:
Derivatives with alkyl or aryl groups at position 2 show enhanced lipophilicity (logP > 3.5) and tumor penetration. In murine P388 leukemia models, compounds like 1-(2-chloroethyl)-4,7-dinitro-1H-benzimidazole (IC₅₀ = 1.2 µM) exhibit 60% tumor growth inhibition but high systemic toxicity (LD₅₀ = 25 mg/kg). SAR studies suggest that bulky substituents at position 1 reduce toxicity while maintaining activity. Comparative metabolomics (LC-MS/MS) identifies glutathione adducts as key detoxification pathways .
Advanced: What computational strategies resolve contradictions in experimental vs. predicted spectroscopic data?
Methodological Answer:
Discrepancies in IR or NMR spectra (e.g., unexpected shifts in nitro group vibrations) are addressed via hybrid DFT/MD simulations. For example, B3LYP-D3/def2-TZVP optimizes geometry, while molecular dynamics (AMBER) models solvent effects. Predicted vs. experimental IR peaks (e.g., ν(NO₂) at 1520 cm⁻¹) are aligned using scaling factors (0.961–0.975). Discrepancies >5% suggest conformational flexibility or intermolecular H-bonding, validated by variable-temperature NMR .
Basic: What catalytic systems improve regioselectivity in benzimidazole nitration?
Methodological Answer:
Zeolite-supported HNO₃ (H-ZSM-5) directs nitration to the 4,7-positions via shape-selective confinement. Reaction at 50°C for 6 hours achieves 85% regioselectivity, confirmed by ¹H NMR (J = 8.5 Hz coupling between H-5 and H-6). Competing meta/para byproducts are minimized using acetic anhydride as a co-solvent to stabilize nitronium ions .
Advanced: How can QSPR models predict the hypoxia-selective cytotoxicity of 4,7-dinitro derivatives?
Methodological Answer:
Quantitative structure-property relationship (QSPR) models use descriptors like topological polar surface area (TPSA), molar refractivity, and Hammett σ constants. A validated model (R² = 0.89) identifies TPSA < 90 Ų as critical for hypoxic selectivity. For example, 4,7-dinitro-2-(4-pyridyl)-1H-benzimidazole has a hypoxia/normoxia cytotoxicity ratio of 8.2 (vs. tirapazamine = 10.1), predicted by its low TPSA (78 Ų) and high membrane permeability (Papp = 12 × 10⁻⁶ cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
